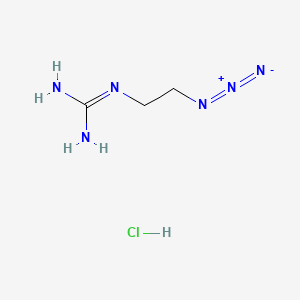
N-(2-azidoethyl)guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-azidoethyl)guanidine hydrochloride, also known as NAG, is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, alcohol, and ether. NAG is a derivative of guanidine and contains an azide group, which is a three-atom group containing nitrogen, nitrogen, and hydrogen. NAG is a versatile compound and has been used in a number of research applications, including biochemistry, enzymology, and drug development.
Mecanismo De Acción
The mechanism of action of N-(2-azidoethyl)guanidine hydrochloride is not fully understood. However, it is believed that the azide group of the compound is responsible for its reactivity. The azide group is capable of forming strong covalent bonds with other molecules, which allows it to be used as a catalyst in enzymatic reactions. Furthermore, the azide group can also form hydrogen bonds with other molecules, which allows it to be used as a substrate in biochemical assays.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-azidoethyl)guanidine hydrochloride are not fully understood. However, it is believed that the compound is capable of binding to certain proteins and enzymes, which can lead to changes in the activity of these proteins and enzymes. Furthermore, the compound has been shown to interact with certain receptors in the body, which can lead to changes in the activity of these receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-azidoethyl)guanidine hydrochloride has a number of advantages and limitations when used in lab experiments. One of the main advantages of the compound is that it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, the compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, the compound is also highly reactive and can be hazardous if not handled properly.
Direcciones Futuras
There are a number of potential future directions for research involving N-(2-azidoethyl)guanidine hydrochloride. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in drug development. Furthermore, further research could be conducted to explore the potential of the compound as a catalyst in enzymatic reactions. Finally, further research could be conducted to explore the potential of the compound as a substrate in biochemical assays.
Métodos De Síntesis
N-(2-azidoethyl)guanidine hydrochloride can be synthesized from guanidine hydrochloride and sodium azide. The reaction is conducted by treating guanidine hydrochloride with sodium azide in an aqueous solution. The reaction is exothermic and is usually conducted at a temperature of about 100°C. The reaction is complete after about 3 hours and yields N-(2-azidoethyl)guanidine hydrochloride as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(2-azidoethyl)guanidine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in enzymatic reactions, and as a ligand in protein-ligand interactions. It has also been used as a substrate in biochemical assays and as a reagent in drug development.
Propiedades
IUPAC Name |
2-(2-azidoethyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N6.ClH/c4-3(5)7-1-2-8-9-6;/h1-2H2,(H4,4,5,7);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCMXNMBKDDODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B6609978.png)




![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)

![6-(trifluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B6610035.png)
amine hydrochloride](/img/structure/B6610038.png)

![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)
![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)